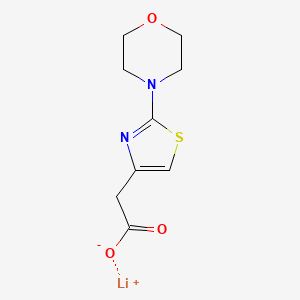

Lithium 2-(2-morpholinothiazol-4-yl)acetate

Übersicht

Beschreibung

Molecular Structure Analysis

The InChI code for Lithium 2-(2-morpholinothiazol-4-yl)acetate is1S/C9H12N2O3S.Li/c12-8(13)5-7-6-15-9(10-7)11-1-3-14-4-2-11;/h6H,1-5H2,(H,12,13);/q;+1/p-1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis

Lithium 2-(2-morpholinothiazol-4-yl)acetate is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of Lithium 2-(2-morpholinothiazol-4-yl)acetate

Medicinal Chemistry

Field

Medicinal Chemistry

Methods

Typically involves the use of the compound as a building block in chemical reactions to create more complex molecules with potential biological activity.

Results

The outcomes would be new molecules that could be tested for their efficacy in treating various diseases.

Material Science

Field

Material Science

Methods

The compound could be used in doping processes or as a precursor for creating advanced materials.

Results

Findings may include the development of materials with improved electrical, thermal, or mechanical properties.

Energy Storage

Field

Energy Storage

Methods

Research would involve incorporating the compound into battery electrodes and assessing performance.

Results

Potential outcomes could include batteries with higher energy density or improved cycle life.

Catalysis

Field

Catalysis

Methods

It would be used in catalytic tests to accelerate specific chemical reactions, possibly related to organic synthesis.

Results

The effectiveness of the compound as a catalyst would be measured by the yield and speed of the target reaction.

Biochemistry

Field

Biochemistry

Methods

This could involve in vitro studies using biochemical assays to determine binding affinities or inhibition constants.

Results

Data might show how the compound interacts with enzymes or other proteins, which could have implications for drug design.

Environmental Science

Field

Environmental Science

Methods

Research might include testing the compound’s ability to remove pollutants or its biodegradability.

Results

Findings could lead to methods for reducing environmental pollutants or insights into the compound’s ecological effects.

Neuroscience

Field

Neuroscience

Methods

The compound could be used in neuronal cell cultures to assess neuroprotection against toxic insults.

Results

Potential outcomes might include reduced neuronal death and insights into the mechanisms of neuroprotection.

Pharmacology

Field

Pharmacology

Methods

This would involve in vivo studies to track the absorption, distribution, metabolism, and excretion of the compound.

Results

Data could reveal the compound’s bioavailability, half-life, and therapeutic potential.

Agricultural Chemistry

Field

Agricultural Chemistry

Methods

Research could include synthesizing derivatives and testing their efficacy in controlling pests or weeds.

Results

Findings may lead to the development of more effective and environmentally friendly agricultural chemicals.

Analytical Chemistry

Field

Analytical Chemistry

Methods

The compound could be part of assays to detect or quantify other substances.

Results

The accuracy and sensitivity of the compound in analytical procedures would be evaluated.

Chemical Engineering

Field

Chemical Engineering

Methods

Research might focus on the compound’s role in catalysis or as an intermediate in industrial chemical processes.

Results

Improvements in process efficiency or the creation of more cost-effective production methods could be achieved.

Nanotechnology

Field

Nanotechnology

Methods

The compound might be used to modify the surface properties of nanoparticles or in the assembly of nanostructures.

Results

The development of nanomaterials with novel properties or applications in electronics, medicine, or energy could be possible.

These applications are speculative and based on the general roles that lithium and thiazole compounds play in scientific research. For precise and current information, direct research and consultation of recent scientific literature are essential .

Antimicrobial and Antifungal Applications

Field

Pharmacology and Microbiology

Methods

The compound could be tested against various bacterial and fungal strains to assess its efficacy.

Results

The effectiveness would be measured by the inhibition zones in culture plates or reduction in microbial growth .

Antitumor Activity

Field

Oncology

Methods

The compound might be synthesized into derivatives and tested on cancer cell lines.

Results

Cytotoxic effects on tumor cells could be evaluated, providing insights into potential therapeutic uses .

Safety And Hazards

Eigenschaften

IUPAC Name |

lithium;2-(2-morpholin-4-yl-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S.Li/c12-8(13)5-7-6-15-9(10-7)11-1-3-14-4-2-11;/h6H,1-5H2,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLONNWIMPUBOZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1COCCN1C2=NC(=CS2)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11LiN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium 2-(2-morpholinothiazol-4-yl)acetate | |

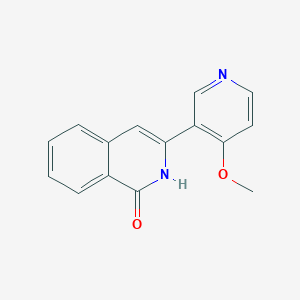

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[Methyl(propan-2-yl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B1434045.png)

![4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine](/img/structure/B1434047.png)

![2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide](/img/structure/B1434050.png)